3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound (CAS: 610274-73-2) belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Position 2: Methyl group (–CH₃).
- Position 3: Amino group (–NH₂).
- Position 5: 4-Methylphenyl (p-tolyl) substituent.
Its molecular formula is C₁₄H₁₄N₃OS, with a molecular weight of 279.35 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-8-3-5-10(6-4-8)11-7-19-13-12(11)14(18)17(15)9(2)16-13/h3-7H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVVFFQVJOGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization with a guanidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity :
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit significant antimicrobial properties. For instance, a series of new derivatives were synthesized and tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The results indicated that certain derivatives showed promising antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .Compound Antibacterial Activity (Zone of Inhibition) Antifungal Activity (Zone of Inhibition) 5h 15 mm 12 mm 5g 18 mm 10 mm 5j 20 mm 15 mm 5f 16 mm 17 mm -
Anticancer Potential :
The compound has also been studied for its anticancer properties. It acts as an inhibitor of certain DNA repair proteins, which could be leveraged in cancer therapies. This mechanism suggests that thieno[2,3-d]pyrimidin-4-one derivatives might be effective in treating various types of cancer by disrupting the repair of cancerous cells .
Biological Applications
-
Enzyme Inhibition :
Research has identified thieno[2,3-d]pyrimidin-4-one derivatives as potential inhibitors of enzymes involved in steroid metabolism, specifically the 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This inhibition could have implications for hormone-related cancers and metabolic disorders . -
Neuroprotective Effects :
Preliminary studies suggest that these compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism involves modulating pathways associated with oxidative stress and inflammation .
Industrial Applications
-
Synthesis of Complex Molecules :
In synthetic chemistry, 3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the modification and development of new chemical entities with tailored biological activities . -
Catalytic Applications :
The compound is also being explored for its potential use as a catalyst in various chemical reactions due to its ability to facilitate specific reaction pathways under mild conditions .
Case Studies
-
Synthesis and Characterization :
A study conducted by Prabhakar et al. (2019) synthesized several new derivatives of thieno[2,3-d]pyrimidin-4-one and characterized them using IR, NMR, and mass spectrometry techniques. The study not only confirmed the successful synthesis but also evaluated their biological activities against selected microbial strains . -
Therapeutic Potential Review :
A comprehensive review highlighted the therapeutic potential of pyrimidine derivatives, including thieno[2,3-d]pyrimidin-4-one compounds. It discussed their mechanisms of action and implications for drug development in treating infectious diseases and cancer .
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Thieno[2,3-d]pyrimidin-4-one derivatives differ primarily in substituents at positions 2, 3, and 3. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in may improve metabolic stability compared to the 4-methylphenyl in the target compound.
- Solubility Modifiers: Morpholino () and amino (target compound) groups enhance aqueous solubility, whereas benzylsulfanyl () increases hydrophobicity.
- Synthetic Accessibility : The target compound’s synthesis likely follows high-yield routes (72–88%) similar to methods in , avoiding chromatographic purification.
Physicochemical Properties
- Lipophilicity: The 4-methylphenyl group in the target compound increases logP compared to polar substituents like morpholino ().
- Melting Points: Simpler analogs (e.g., 3H,4H-thieno[2,3-d]pyrimidin-4-one ) melt at ~219–222°C, suggesting the target compound may have similar thermal stability.
- Synthetic Yields : The target compound’s synthesis likely achieves >70% yield, comparable to methods in .
Biological Activity
3-Amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound belongs to the thienopyrimidine class, which is known for its various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
- Molecular Formula : C13H11N3OS
- Molecular Weight : 257.31 g/mol
- CAS Number : 43088-51-3
The unique structure of this compound, characterized by the thieno[2,3-d]pyrimidine framework and the 4-methylphenyl substitution, influences its interaction with biological targets.
Anticancer Activity
Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of thienopyrimidines can inhibit cell proliferation in various cancer cell lines. The specific compound this compound has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Several studies have reported that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
Antimicrobial Activity
The antimicrobial properties of thienopyrimidine derivatives are well-documented. Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis or protein function.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | |
| Induces apoptosis | Triggers apoptotic pathways | |
| Antimicrobial | Interferes with DNA synthesis |
Synthesis and Structural Modifications
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Key synthetic routes include:
- Condensation Reactions : This involves the reaction of 2-aminothiophene with aldehydes or ketones followed by cyclization with guanidine derivatives.
- Optimization for Yield : Industrial methods may employ batch or continuous flow processes optimized for high yield and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one?
- Methodology : The compound can be synthesized via condensation of Gewald’s thiophenes with primary amines under reflux in anhydrous xylenes (20 mL) for 30 hours. Post-reaction, precipitation with light petroleum and washing with diethyl ether yields crystalline products. For example, similar derivatives like 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one were synthesized with 85% yield using formic acid reflux .
- Key Considerations : Optimize reaction time, solvent polarity, and amine stoichiometry to minimize by-products. Monitor reaction progress via TLC or HPLC.
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodology :
- 1H NMR : Analyze aromatic protons (δ 7.2–8.6 ppm) and methyl groups (δ 2.3–3.1 ppm) for structural confirmation. For example, dimethyl 5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}isophthalate showed distinct peaks at δ 8.39 (pyrimidine H) and δ 7.32–7.58 (aromatic H) .
- LC-MS : Confirm molecular weight (e.g., m/z 435.0 [M+H]+ observed in similar compounds) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1660–1695 cm⁻¹ .
Q. What purification strategies are effective for isolating high-purity thieno[2,3-d]pyrimidin-4-one derivatives?
- Methodology : Use column chromatography with silica gel (ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. For example, compounds like 2-Amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one achieved 83% purity after recrystallization .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for anticancer activity?
- Methodology :
- Target Identification : Screen against ERBB4/HER4 kinases using enzyme inhibition assays, as thieno[2,3-d]pyrimidin-4-one derivatives are reported as ERBB4 inhibitors .
- Functional Group Modulation : Synthesize analogs with varying substituents (e.g., 4-methylphenyl → 4-methoxyphenyl) and evaluate IC₅₀ values. For instance, replacing a methyl group with a trifluoromethyl moiety enhanced lipophilicity and activity in related compounds .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to HER4 .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from using MCF-7 vs. HeLa cells.
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Cross-Study Comparisons : Use meta-analysis to identify trends. For example, analogs with electron-withdrawing groups (e.g., -CF₃) consistently show higher potency .
Q. What strategies improve the solubility and bioavailability of this compound?
- Methodology :
- Prodrug Synthesis : Introduce hydrophilic groups (e.g., phosphate esters) to the 3-amino position. For example, diethyl L-glutamate derivatives improved aqueous solubility by 3-fold .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance permeability across biological barriers .
Q. How is X-ray crystallography applied to resolve the compound’s crystal structure?
- Methodology :
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) for high-resolution data.
- Refinement : Apply SHELXL for structure refinement. For example, thieno[2,3-d]pyrimidin-4-one derivatives showed intermolecular C–H⋯O hydrogen bonds and π–π stacking in crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
